N-[4-(dimethylamino)benzyl]-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide
Overview
Description
N-[4-(dimethylamino)benzyl]-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide is a useful research compound. Its molecular formula is C17H28N4O3S and its molecular weight is 368.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 368.18821194 g/mol and the complexity rating of the compound is 537. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacokinetics and Metabolism
- Metabolism in Humans : The study of similar compounds, such as SB-649868, reveals intricate details about their metabolism in humans. SB-649868, an orexin receptor antagonist, undergoes extensive metabolism, highlighted by the elimination of drug-related material mainly through feces, and the identification of principal circulating components and metabolites in plasma extracts. This insight is crucial for understanding the pharmacokinetics of similar compounds (Renzulli et al., 2011).
Therapeutic Research
- Cancer Therapy : Compounds like DACA (N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide) have been explored for their potential in cancer therapy. DACA, a DNA-intercalating drug, has been evaluated in clinical trials for its efficacy against solid tumors, illustrating the role of similar compounds in developing novel cancer treatments (McCrystal et al., 1999).
Diagnostic Applications
- Sigma Receptor Scintigraphy : Research on compounds like N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide demonstrates their application in diagnosing primary breast cancer. These compounds bind to sigma receptors overexpressed on cancer cells, allowing for the visualization of tumors in vivo (Caveliers et al., 2002).
Research on Infectious Diseases
- HIV-1 Protease Inhibitor Study : The metabolism and disposition of venetoclax, a B-cell lymphoma-2 (Bcl-2) protein inhibitor, in humans have been characterized, showcasing the compound's clearance through hepatic metabolism and its major metabolites. Such studies provide essential information for the development of effective treatments for hematologic malignancies (Liu et al., 2017).
Insect Repellent Efficacy
- Insect Repellent Research : Studies on piperidine repellents against mosquitoes and black flies offer insights into the development of effective repellent formulations. The efficacy of piperidine compounds in providing protection against insect bites supports research into safer and more effective insect repellents (Debboun et al., 2000).
Properties
IUPAC Name |
N-[[4-(dimethylamino)phenyl]methyl]-1-(dimethylsulfamoyl)piperidine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O3S/c1-19(2)16-9-7-14(8-10-16)12-18-17(22)15-6-5-11-21(13-15)25(23,24)20(3)4/h7-10,15H,5-6,11-13H2,1-4H3,(H,18,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIAIJVSYYFOLQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CNC(=O)C2CCCN(C2)S(=O)(=O)N(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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